2-(Bromomethyl)-4-fluorophenol
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Overview
Description
2-(Bromomethyl)-4-fluorophenol: is an organic compound that belongs to the class of halogenated phenols It is characterized by the presence of a bromomethyl group (-CH2Br) and a fluorine atom attached to a benzene ring with a hydroxyl group (-OH)
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromomethyl)-4-fluorophenol typically involves the bromination of 4-fluorophenol. One common method is as follows:
Starting Material: 4-fluorophenol.
Bromination: The reaction is carried out by treating 4-fluorophenol with bromine in the presence of a suitable solvent such as carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2).
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 2-(Bromomethyl)-4-fluorophenol can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The compound can be reduced to remove the bromine atom, forming 4-fluorophenol derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products:
Nucleophilic Substitution: Formation of substituted phenols or ethers.
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of dehalogenated phenols.
Scientific Research Applications
Chemistry: 2-(Bromomethyl)-4-fluorophenol is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its reactivity makes it a valuable building block for creating complex molecules .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a precursor to biologically active molecules. It can be used to synthesize compounds with antimicrobial, antifungal, or anticancer properties .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, polymers, and materials with specific properties. Its halogenated structure imparts unique characteristics to the final products .
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-4-fluorophenol depends on its specific applicationThe fluorine atom can influence the compound’s reactivity and stability by altering the electronic properties of the benzene ring .
Molecular Targets and Pathways:
Nucleophilic Substitution: The bromomethyl group targets nucleophiles, leading to the formation of new carbon-nucleophile bonds.
Biological Activity: When used as a precursor in drug synthesis, the resulting compounds may interact with specific enzymes, receptors, or cellular pathways to exert their effects.
Comparison with Similar Compounds
2-(Chloromethyl)-4-fluorophenol: Similar structure but with a chlorine atom instead of bromine.
2-(Bromomethyl)-4-chlorophenol: Similar structure but with a chlorine atom instead of fluorine.
2-(Bromomethyl)-4-methylphenol: Similar structure but with a methyl group instead of fluorine.
Uniqueness: 2-(Bromomethyl)-4-fluorophenol is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its reactivity and properties. The combination of these halogens can enhance the compound’s stability and reactivity compared to its analogs .
Properties
IUPAC Name |
2-(bromomethyl)-4-fluorophenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrFO/c8-4-5-3-6(9)1-2-7(5)10/h1-3,10H,4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOLLFASZWUGJBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)CBr)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrFO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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